Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate
Description
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a formyl group at the 4-position and a tert-butyl carbamate-protected methyl group at the 5-position. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol . Key structural identifiers include:
- SMILES: CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O
- InChIKey: DULUDHISPPQONP-UHFFFAOYSA-N
- Predicted Collision Cross-Section (CCS): Ranges from 149.5–158.2 Ų depending on adducts (e.g., [M+H]+: 149.8 Ų) .
This compound lacks reported literature or patent data, limiting direct insights into its applications . However, its structural features—particularly the formyl group and carbamate-protected amine—suggest utility as a synthetic intermediate in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULUDHISPPQONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method includes the use of a formylation reaction to introduce the formyl group onto the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Tert-butyl N-[(4-carboxy-1,3-oxazol-5-yl)methyl]carbamate.
Reduction: Tert-butyl N-[(4-hydroxymethyl-1,3-oxazol-5-yl)methyl]carbamate.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to analogs with tert-butyl carbamate groups attached to heterocycles (oxazole, thiazole) or modified linkers. Key differences include:
Key Observations :
- Linker Length : The ethyl linker in ’s compound increases molecular weight and may alter solubility or steric effects compared to the methyl linker in the target compound.
- Substituents : The formyl group in the target compound contrasts with chloro () or methoxyphenyl () groups, influencing electronic properties and reactivity.
Physicochemical Properties
- Solubility : The formyl group in the target compound may reduce hydrophobicity compared to chloro-substituted analogs () but increase reactivity toward nucleophiles.
- Stability : The fully aromatic oxazole core (target compound) is likely more stable than dihydrooxazole derivatives (), which have reduced aromaticity.
- Collision Cross-Section : The target compound’s CCS values (149.5–158.2 Ų) are comparable to other small heterocycles, though linker length and substituents could modulate this in analogs .
Biological Activity
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.
- IUPAC Name : this compound
- CAS Number : 2375270-59-8
- Molecular Formula : C_{11}H_{14}N_{2}O_{3}
- Molecular Weight : 226.23 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. A common method includes a formylation reaction to introduce the formyl group onto the oxazole ring. Reaction conditions often utilize bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also engage in hydrogen bonding and π–π interactions, enhancing binding affinity and specificity .
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. This compound has shown potential as an antimicrobial agent in preliminary studies. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in key biochemical pathways, making it a candidate for drug development targeting diseases associated with enzyme dysregulation .
Neuroprotective Effects
In vitro studies suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress markers and inflammation in neuronal cell cultures exposed to toxic agents like amyloid-beta peptides . This suggests potential applications in neurodegenerative disease research.
Case Studies
-
Neuroprotection Against Amyloid-Beta Toxicity :
- A study demonstrated that treatment with Tert-butyl N-[(4-formyl-1,3-oxazol-5-y)methyl]carbamate improved cell viability in astrocytes exposed to amyloid-beta 1–42.
- The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a protective mechanism against neuroinflammation .
-
Antimicrobial Testing :
- Preliminary tests showed that this compound exhibited significant antibacterial activity against several strains of bacteria.
- The exact mechanism remains under investigation but may involve inhibition of bacterial growth through interference with cell wall synthesis .
Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Tert-butyl N-[4-formyl-1,3-oxazol-5-yl)methyl]carbamate | Antimicrobial | Exhibited significant antibacterial activity |
| Other Oxazole Derivatives | Enzyme Inhibition | Various derivatives shown to inhibit specific enzymes |
| M4 Compound (related structure) | Neuroprotective | Reduced oxidative stress and improved cell viability |
Q & A
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Common Issues : Poor crystal growth due to flexible tert-butyl groups.
- Solutions :
- Crystallization Solvents : Use mixed solvents (e.g., hexane:ethyl acetate) for slow evaporation.
- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts.
- Software : SHELXL for refinement and WinGX for data processing to resolve disorder in the oxazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
